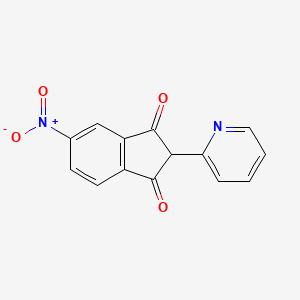![molecular formula C22H21BrN2O2 B4892747 N-[4-[2-(3,5-dimethylpyridin-1-ium-1-yl)acetyl]phenyl]benzamide;bromide](/img/structure/B4892747.png)
N-[4-[2-(3,5-dimethylpyridin-1-ium-1-yl)acetyl]phenyl]benzamide;bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-[2-(3,5-dimethylpyridin-1-ium-1-yl)acetyl]phenyl]benzamide;bromide is a complex organic compound that features a pyridinium ion, an acetyl group, and a benzamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-[2-(3,5-dimethylpyridin-1-ium-1-yl)acetyl]phenyl]benzamide;bromide typically involves multiple steps:
Formation of the Pyridinium Ion: The starting material, 3,5-dimethylpyridine, is quaternized using an alkylating agent such as methyl iodide to form 3,5-dimethylpyridinium iodide.
Acetylation: The pyridinium salt is then reacted with acetyl chloride in the presence of a base like pyridine to introduce the acetyl group.
Coupling with Benzamide: The acetylated pyridinium compound is coupled with 4-aminobenzamide using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Analyse Chemischer Reaktionen
Types of Reactions
N-[4-[2-(3,5-dimethylpyridin-1-ium-1-yl)acetyl]phenyl]benzamide;bromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridinium ion.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products
Oxidation: Oxidized derivatives of the pyridinium ion.
Reduction: Reduced forms of the acetyl and benzamide groups.
Substitution: Substituted pyridinium derivatives.
Wissenschaftliche Forschungsanwendungen
N-[4-[2-(3,5-dimethylpyridin-1-ium-1-yl)acetyl]phenyl]benzamide;bromide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory and analgesic agent.
Industry: Utilized in the development of advanced materials and as a component in specialty chemicals.
Wirkmechanismus
The mechanism of action of N-[4-[2-(3,5-dimethylpyridin-1-ium-1-yl)acetyl]phenyl]benzamide;bromide involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes or receptors involved in inflammatory pathways, leading to its anti-inflammatory effects.
Pathways Involved: It may modulate signaling pathways such as the NF-κB pathway, which is crucial in regulating immune responses and inflammation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-[4-[2-(3,5-dimethylpyridin-1-ium-1-yl)acetyl]phenyl]benzamide;chloride
- N-[4-[2-(3,5-dimethylpyridin-1-ium-1-yl)acetyl]phenyl]benzamide;fluoride
Uniqueness
N-[4-[2-(3,5-dimethylpyridin-1-ium-1-yl)acetyl]phenyl]benzamide;bromide is unique due to its specific bromide counterion, which can influence its solubility, reactivity, and biological activity compared to its chloride and fluoride analogs.
Eigenschaften
IUPAC Name |
N-[4-[2-(3,5-dimethylpyridin-1-ium-1-yl)acetyl]phenyl]benzamide;bromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O2.BrH/c1-16-12-17(2)14-24(13-16)15-21(25)18-8-10-20(11-9-18)23-22(26)19-6-4-3-5-7-19;/h3-14H,15H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXZKFFBYDLGMGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C[N+](=C1)CC(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3)C.[Br-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(3-fluorophenyl)-4-{3-[(2-methoxyethyl)amino]-3-oxopropyl}-1-piperidinecarboxamide](/img/structure/B4892667.png)


![3-chloro-4-{[1-(cyclohexylmethyl)-4-piperidinyl]oxy}-N-[2-(dimethylamino)ethyl]benzamide](/img/structure/B4892702.png)
![5-[benzyl(propan-2-yl)amino]-2-methylpent-3-yn-2-ol;hydrochloride](/img/structure/B4892707.png)
![{4-(2-chlorobenzyl)-1-[(3,6-dimethyl-1-benzofuran-2-yl)carbonyl]-4-piperidinyl}methanol](/img/structure/B4892719.png)
![N-({1-[(2-chlorophenyl)acetyl]-3-piperidinyl}methyl)-4-fluorobenzamide](/img/structure/B4892726.png)
![3-[(4-Bromophenyl)methyl]-7-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B4892728.png)


![1-(2-bromobenzyl)-4-[(3-methylphenoxy)acetyl]piperazine oxalate](/img/structure/B4892743.png)

![5-[2,4-BIS(4-METHYLPIPERAZIN-1-YL)-5-NITROPHENYL]-2,2-DIMETHYL-1H,2H,3H,4H,5H,6H-BENZO[A]PHENANTHRIDIN-4-ONE](/img/structure/B4892757.png)
![2-[N-(benzenesulfonyl)-3-chloro-4-methylanilino]-N-(3-chloro-4-methoxyphenyl)acetamide](/img/structure/B4892759.png)
